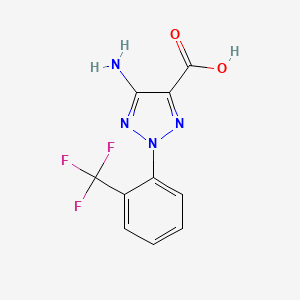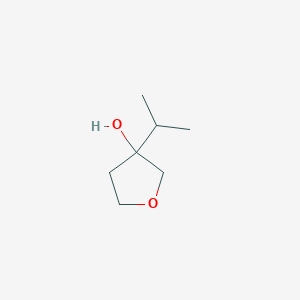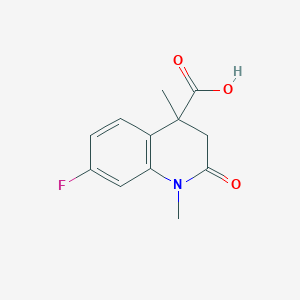![molecular formula C14H13N3O2 B11803782 3-Methyl-7-(4-methylbenzyl)isoxazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B11803782.png)
3-Methyl-7-(4-methylbenzyl)isoxazolo[4,5-d]pyridazin-4(5H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-7-(4-methylbenzyl)isoxazolo[4,5-d]pyridazin-4(5H)-one is a heterocyclic compound that belongs to the class of isoxazolopyridazines.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-7-(4-methylbenzyl)isoxazolo[4,5-d]pyridazin-4(5H)-one typically involves the reaction of 5-amino-3-methylisoxazole with 1,3-dielectrophiles. One common method includes the use of Mannich bases in pyridine under reflux conditions . Another approach involves the recyclization of 4-acyl-1H-pyrrole-2,3-diones with isoxazole to form α-ketoamides .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of scaling up laboratory synthesis to industrial production would apply, including optimization of reaction conditions, purification processes, and ensuring cost-effectiveness and safety.
Analyse Chemischer Reaktionen
Types of Reactions
3-Methyl-7-(4-methylbenzyl)isoxazolo[4,5-d]pyridazin-4(5H)-one can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce hydrogenated analogs .
Wissenschaftliche Forschungsanwendungen
3-Methyl-7-(4-methylbenzyl)isoxazolo[4,5-d]pyridazin-4(5H)-one has several scientific research applications:
Medicinal Chemistry: It exhibits potential antitumor activity and could be used in the development of new anticancer drugs.
Agrochemistry: Some derivatives have shown pesticidal activity and can be used as herbicide antidotes.
Material Science: The unique structure of this compound makes it a candidate for the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 3-Methyl-7-(4-methylbenzyl)isoxazolo[4,5-d]pyridazin-4(5H)-one involves its interaction with specific molecular targets and pathways. For instance, its antitumor activity is likely due to its ability to interfere with cellular processes essential for cancer cell survival and proliferation . The exact molecular targets and pathways, however, require further research to be fully elucidated.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other isoxazolopyridazines such as:
- 5-Amino-3-methylisoxazole
- Isoxazolo[5,4-b]pyridine derivatives
Uniqueness
What sets 3-Methyl-7-(4-methylbenzyl)isoxazolo[4,5-d]pyridazin-4(5H)-one apart is its specific substitution pattern, which imparts unique biological activities and chemical properties.
Eigenschaften
Molekularformel |
C14H13N3O2 |
|---|---|
Molekulargewicht |
255.27 g/mol |
IUPAC-Name |
3-methyl-7-[(4-methylphenyl)methyl]-5H-[1,2]oxazolo[4,5-d]pyridazin-4-one |
InChI |
InChI=1S/C14H13N3O2/c1-8-3-5-10(6-4-8)7-11-13-12(9(2)17-19-13)14(18)16-15-11/h3-6H,7H2,1-2H3,(H,16,18) |
InChI-Schlüssel |
LFAZBHLPADMXBM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)CC2=NNC(=O)C3=C2ON=C3C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(Furan-2-yl)-2-methyl-3-(methylthio)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-1,6(5H)-dione](/img/structure/B11803699.png)

![5-Fluoro-4,7-di(thiophen-2-yl)benzo[c][1,2,5]thiadiazole](/img/structure/B11803705.png)


![3-Amino-2-(4-chlorophenyl)pyrido[2,3-D]pyrimidin-4(3H)-one](/img/structure/B11803741.png)






![(R)-2-(Bromomethyl)-5-fluoro-2,3-dihydrobenzo[b][1,4]dioxine](/img/structure/B11803798.png)

